Cas no 74622-75-6 (6H-Benzo[d]naphtho[1,2-b]pyran-6-one,4-[4-O-acetyl-3,6-dideoxy-3-(dimethylamino)-b-D-galactopyranosyl]-8-ethenyl-1-hydroxy-10,12-dimethoxy-)

6H-Benzo[d]naphtho[1,2-b]pyran-6-one,4-[4-O-acetyl-3,6-dideoxy-3-(dimethylamino)-b-D-galactopyranosyl]-8-ethenyl-1-hydroxy-10,12-dimethoxy- structure
74622-75-6 structure
Product Name:6H-Benzo[d]naphtho[1,2-b]pyran-6-one,4-[4-O-acetyl-3,6-dideoxy-3-(dimethylamino)-b-D-galactopyranosyl]-8-ethenyl-1-hydroxy-10,12-dimethoxy-
CAS No:74622-75-6
MF:C31H33NO9
MW:563.595029592514
CID:564021
PubChem ID:126647
Update Time:2025-04-19

6H-Benzo[d]naphtho[1,2-b]pyran-6-one,4-[4-O-acetyl-3,6-dideoxy-3-(dimethylamino)-b-D-galactopyranosyl]-8-ethenyl-1-hydroxy-10,12-dimethoxy- Chemical and Physical Properties

Names and Identifiers

    • 6H-Benzo[d]naphtho[1,2-b]pyran-6-one,4-[4-O-acetyl-3,6-dideoxy-3-(dimethylamino)-b-D-galactopyranosyl]-8-ethenyl-1-hydroxy-10,12-dimethoxy-
    • 6H-Benzo[d]naphtho[1,2-b]pyran-6-one,4-[4-O-acetyl-3,6-dideoxy-3-(dimethylamino)-b-D-galactopyranosyl]-8-ethenyl-1-hydroxy-10
    • ravidomycin
    • CHEBI:84037
    • Q27157421
    • AY 25545
    • 74622-75-6
    • [(2R,3R,4R,5R)-4-(dimethylamino)-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-5-hydroxy-2-methyloxan-3-yl] acetate
    • AY-25,545
    • AY-25545
    • (1xi)-4-O-acetyl-1,5-anhydro-3,6-dideoxy-3-(dimethylamino)-1-(1-hydroxy-10,12-dimethoxy-6-oxo-8-vinyl-6H-dibenzo[c,h]chromen-4-yl)-D-galactitol
    • 6H-Benzo(d)naphtho(1,2-b)pyran-6-one, 4-(4-O-acetyl-3,6-dideoxy-3-(dimethylamino)-alpha-altropyranosyl)-10,12-dimethoxy-8-ethenyl-1-hydroxy-
    • 4-O-Acetyl-1,5-anhydro-3,6-dideoxy-3-(dimethylamino)-1-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)hexitol
    • DTXSID90996125
    • Inchi: 1S/C31H33NO9/c1-8-16-11-19-23(21(12-16)37-6)18-13-22(38-7)25-20(34)10-9-17(24(25)29(18)41-31(19)36)30-27(35)26(32(4)5)28(14(2)39-30)40-15(3)33/h8-14,26-28,30,34-35H,1H2,2-7H3/t14-,26-,27-,28+,30?/m1/s1
    • InChI Key: GHLIFBNIGXVDHM-VQXSZRIGSA-N
    • SMILES: O1[C@H](C)[C@@H]([C@@H]([C@H](C1C1=CC=C(C2=C(C=C3C4C(=CC(C=C)=CC=4C(=O)OC3=C12)OC)OC)O)O)N(C)C)OC(C)=O

Computed Properties

  • Exact Mass: 563.21553163g/mol
  • Monoisotopic Mass: 563.21553163g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 17
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 124Ų

6H-Benzo[d]naphtho[1,2-b]pyran-6-one,4-[4-O-acetyl-3,6-dideoxy-3-(dimethylamino)-b-D-galactopyranosyl]-8-ethenyl-1-hydroxy-10,12-dimethoxy- Related Literature

Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.